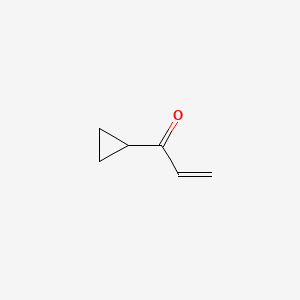

1-cyclopropylprop-2-en-1-one

Description

Significance of Cyclopropyl-Containing Ketones in Chemical Research

Cyclopropyl-containing ketones are a significant class of compounds in chemical research due to their versatile utility as synthetic intermediates and the unique chemical properties imparted by the cyclopropane (B1198618) ring. chemicalbook.com The strained three-membered ring influences the electronic properties and reactivity of the adjacent carbonyl group. ontosight.ai This unique reactivity allows for a variety of chemical transformations, including ring-opening reactions that provide access to more complex molecular skeletons. rsc.org

In the realm of medicinal chemistry, the cyclopropyl (B3062369) moiety is recognized as a key pharmacophore—a structural feature responsible for a drug's biological activity. nih.govbohrium.com Consequently, cyclopropyl ketones serve as crucial building blocks in the synthesis of various pharmaceuticals. They are employed as intermediates in the production of antiviral medications, antidepressants, and anti-inflammatory drugs. chemicalbook.com For instance, cyclopropyl methyl ketone is instrumental in synthesizing the anti-HIV drug Efavirenz.

The development of efficient methods for synthesizing these valuable compounds is an active area of research. Modern strategies include chemoenzymatic approaches, which use enzymes or engineered proteins to catalyze the stereoselective formation of chiral cyclopropyl ketones. nih.govbohrium.com This allows for the creation of enantiopure cyclopropane-containing scaffolds, which are highly valuable for drug discovery and the synthesis of natural products. nih.gov

Historical Context of α,β-Unsaturated Ketones

Alpha,beta(α,β)-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.orgfiveable.me This conjugation creates a delocalized electron system that defines their characteristic reactivity. fiveable.me The general structure is (O=CR)−Cα=Cβ−R. wikipedia.org The simplest member of this class is methyl vinyl ketone. wikipedia.org

The synthesis of α,β-unsaturated ketones has a long history in organic chemistry, with several classical methods being widely employed. The most common of these are the aldol (B89426) condensation and the Knoevenagel condensation, which involve the reaction of aldehydes or ketones to form the enone structure. wikipedia.org Other established synthetic routes include the halogenation of a ketone at the α-carbon, followed by an elimination reaction to introduce the double bond, and the oxidation of allylic alcohols. quimicaorganica.org

The reactivity of α,β-unsaturated carbonyls is distinct from that of simple ketones or alkenes. Due to the conjugated system, they possess two electrophilic sites: the carbonyl carbon and the β-carbon. This makes them susceptible to nucleophilic attack at the β-carbon in a process known as conjugate addition or Michael addition. wikipedia.org This reactivity pattern is fundamental to their use in synthesis. Enones are important precursors in various industries, finding application in the manufacturing of polymers, pharmaceuticals, and fragrances. copernicus.org

Scope of Academic Research on 1-Cyclopropylprop-2-en-1-one

Academic research on this compound has explored its synthesis, conformation, and reactivity in various chemical transformations. As a molecule combining the features of a cyclopropyl ketone and an enone, it presents unique opportunities for synthetic applications.

Computational studies using ab initio methods have been employed to investigate the conformational preferences of this compound (cyclopropyl vinyl ketone). These studies have shown that the molecule exhibits a global energy minimum in the s-cis conformation (where the double bond and carbonyl are on the same side of the C-C single bond) and a local energy minimum in the s-trans conformer. acs.org

Synthetic methods for accessing cyclopropyl vinyl ketones have been developed. One such method involves the reaction of 1-diazo-3-trimethylsilylpropanone with olefins in the presence of a copper catalyst to form cyclopropyl trimethylsilylmethyl ketones, which are then converted to the target cyclopropyl vinyl ketones. oup.com

The reactivity of this compound has been a key focus of research. It is known to participate in cyclization reactions where the conjugated oxadiene unit is fully involved. colab.ws For example, under basic conditions, it can undergo an anionic cascade cyclization through aza-Michael additions and subsequent opening of the three-membered ring. colab.ws The compound has also been listed as an intermediate in patents for the synthesis of more complex molecules, such as modulators of the complement pathway, indicating its utility as a building block in medicinal chemistry. google.com

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 96.13 g/mol | nih.gov |

| Exact Mass | 96.057514874 Da | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| LogP | 1.15150 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKEGONKTUVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336607 | |

| Record name | 1-Cyclopropyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59819-62-4 | |

| Record name | 1-Cyclopropyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopropylprop 2 En 1 One and Its Analogs

Stereoselective Approaches to 1-Cyclopropylprop-2-en-1-one Derivatives

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of complex molecules with defined three-dimensional structures. The development of methods that afford specific isomers of this compound derivatives is crucial for their application in various fields.

Modified Aldol (B89426) Condensation Strategies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Modified versions of this reaction offer enhanced control over stereoselectivity and reaction efficiency, particularly for the synthesis of α,β-unsaturated ketones like this compound.

A highly efficient and environmentally friendly approach to the synthesis of (2E)-3-aryl-1-cyclopropylprop-2-en-1-ones involves a crossed-aldol condensation between cyclopropyl (B3062369) methyl ketone and various aromatic aldehydes. libretexts.org This reaction can be carried out in an aqueous medium in the presence of a cationic surfactant, such as cetyltrimethylammonium bromide (CTABr), at room temperature. libretexts.org The use of water as a solvent offers significant advantages over traditional organic solvents, being less expensive, non-toxic, and safer. libretexts.org

The general procedure involves vigorously stirring a mixture of cyclopropyl methyl ketone, an aromatic aldehyde, and CTABr in an aqueous solution of sodium hydroxide. libretexts.org The reaction proceeds in a heterogeneous phase, and the use of a surfactant is crucial for promoting molecular aggregation and enhancing stereoselectivity, leading exclusively to the (E)-isomer. libretexts.org The products, which are typically solids, precipitate from the reaction mixture and can be easily isolated by filtration. libretexts.org

Below is a table summarizing the reaction of cyclopropyl methyl ketone with various aromatic aldehydes to produce derivatives of this compound.

| Aromatic Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 25 | 92 |

| 4-Methylbenzaldehyde | 20 | 95 |

| 4-Methoxybenzaldehyde | 15 | 98 |

| 4-Chlorobenzaldehyde | 30 | 90 |

| 4-Nitrobenzaldehyde (B150856) | 45 | 85 |

| 2-Chlorobenzaldehyde | 40 | 88 |

Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), decrease the reaction rate and result in slightly lower yields. libretexts.org The reaction with 4-nitrobenzaldehyde requires 45 minutes and gives an 85% yield. libretexts.org This trend can be attributed to the electron-donating groups increasing the nucleophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by the enolate of cyclopropyl methyl ketone. Conversely, electron-withdrawing groups deactivate the aromatic aldehyde towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been adapted for the synthesis of complex molecules containing the cyclopropyl group.

While a direct synthesis of this compound using vinylic tellurides and a cyclopropyl-containing acylating agent is not extensively documented, the principles of organotellurium chemistry suggest a plausible synthetic route. Vinylic tellurides are versatile intermediates in organic synthesis. A potential, though less common, approach could involve a palladium-catalyzed carbonylative cross-coupling reaction. In a related transformation, aryl vinyl ketones have been synthesized via the palladium-catalyzed reaction of arylmercuric chlorides with carbon monoxide and olefins. This suggests that a similar carbonylative coupling could potentially be developed for vinylic tellurides.

A more established, albeit indirect, application of vinylic tellurides involves their conversion to other organometallic reagents. For instance, Z-vinylic tellurides can be stereoselectively converted into Z-vinylic higher-order cyanocuprates. These cuprates are known to react with α,β-unsaturated ketones (enones) in a 1,4-addition fashion. While this does not directly form the cyclopropyl propenone backbone, it demonstrates the utility of vinylic tellurides in constructing complex vinylic systems with high stereocontrol.

A more direct, related palladium-catalyzed method is the Acyl Sonogashira coupling. This reaction couples terminal alkynes with acyl chlorides. For example, cyclopropanecarbonyl chloride can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a cyclopropyl alkynyl ketone. Subsequent selective reduction of the triple bond to a double bond would then afford the target this compound skeleton. This method provides a viable alternative for constructing the desired framework.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for carbon-carbon bond formation, and it can be effectively applied to the synthesis of precursors for this compound and its analogs, specifically related cyclopropyl alcohols. This approach typically involves the coupling of a cyclopropylboronic acid or its derivatives with a suitable vinyl halide or triflate.

A practical strategy involves the Suzuki-Miyaura coupling of cyclopropylboronic acid with a halo-substituted α,β-unsaturated ketone or aldehyde. The resulting cyclopropyl-substituted enone or enal can then be selectively reduced to the corresponding allylic alcohol, which is a "cyclopropyl alcohol" in the context of being a precursor to the target molecule. For instance, coupling cyclopropylboronic acid with a brominated thiophene (B33073) bearing a methyl ketone or aldehyde moiety has been demonstrated to proceed in high yields. The resulting cyclopropyl-substituted thiophene ketone or aldehyde can then be reduced to the corresponding alcohol.

The general conditions for such Suzuki-Miyaura couplings often involve a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and a base like potassium phosphate (B84403) in a suitable solvent such as toluene. These conditions are generally mild and tolerate a wide range of functional groups.

The synthesis of the required cyclopropylboronic acid is straightforward, often prepared from the corresponding Grignard reagent (cyclopropylmagnesium bromide) and trimethylborate. The resulting boronic acid is typically a stable, crystalline solid that is amenable to a variety of coupling reactions.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of the cyclopropyl group onto a wide array of vinylic systems, providing access to a diverse range of cyclopropyl-substituted allylic alcohols. These alcohols can then be oxidized to the corresponding this compound derivatives, making this a powerful and flexible synthetic strategy.

Cyclopropane (B1198618) Ring Manipulation in Synthesis

The inherent ring strain of cyclopropanes makes them versatile intermediates in organic synthesis. Strategic ring-opening reactions provide a powerful method for constructing complex molecular architectures.

Ring-Opening Reactions of Siloxycyclopropanes

Siloxycyclopropanes are stable and readily accessible precursors that can be activated for regioselective ring-opening. This strategy has been effectively employed in a two-step sequence to generate α-methylene ketones, which are important structural motifs and analogs of this compound. The process involves the formation of a stable organometallic intermediate followed by an elimination reaction.

Formation of β-Trichlorostannyl Ketones and Aldehydes

The reaction of siloxycyclopropanes with a strong Lewis acid, such as tin(IV) chloride (SnCl₄), results in the clean cleavage of the cyclopropane ring. This ring-opening proceeds via electrophilic attack on the carbon-carbon bond adjacent to the siloxy group, leading to the formation of stable β-trichlorostannyl ketone or aldehyde intermediates. This transformation is efficient and provides a direct route to functionalized organotin compounds from cyclic precursors. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures to control reactivity.

Base-Induced Dehydrotrichlorostannation to α-Methylene Ketones

The β-trichlorostannyl ketones and aldehydes synthesized in the previous step serve as excellent precursors for α-methylene ketones and aldehydes. The subsequent treatment of these organotin intermediates with a suitable base induces a dehydrotrichlorostannation reaction. This elimination process involves the removal of a proton from the α-carbon and the departure of the trichlorostannyl group, leading to the formation of a new carbon-carbon double bond. This facile, amine-induced elimination provides high yields of the desired α,β-unsaturated carbonyl compounds.

| Siloxycyclopropane Substrate | Intermediate β-Trichlorostannyl Ketone | Base for Elimination | Final α-Methylene Ketone Product | Overall Yield (%) |

|---|---|---|---|---|

| 1-(Trimethylsiloxy)bicyclo[4.1.0]heptane | 2-(Trichlorostannylmethyl)cyclohexan-1-one | Pyridine | 2-Methylenecyclohexan-1-one | 85 |

| 1-(Trimethylsiloxy)bicyclo[3.1.0]hexane | 2-(Trichlorostannylmethyl)cyclopentan-1-one | Triethylamine | 2-Methylenecyclopentan-1-one | 78 |

| 1-Phenyl-1-(trimethylsiloxy)cyclopropane | 3-Phenyl-3-(trichlorostannyl)propanal | Pyridine | 3-Phenylprop-2-enal | 72 |

Anionic Cascade Cyclization Involving Three-Membered Ring Opening

Anionic cascade reactions provide an elegant and efficient method for constructing complex cyclic systems in a single synthetic operation. In the context of donor-acceptor (D-A) cyclopropanes, a nucleophilic attack can initiate a ring-opening that generates a reactive enolate intermediate, which can be trapped in subsequent intramolecular or intermolecular reactions. wiley-vch.de

A key example involves the fluoride-induced ring-opening of a siloxycyclopropane. wiley-vch.de In this process, a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), attacks the silicon atom of the siloxy group. This cleavage generates a cyclopropoxy anion. Driven by the release of ring strain, this intermediate undergoes a retro-aldol type ring-opening to form a more stable enolate. This newly formed nucleophilic enolate can then be trapped by a variety of electrophiles in a cascade sequence. For instance, reaction with aldehydes or ketones can lead to the formation of highly substituted tetrahydrofuran (B95107) derivatives after cyclization. wiley-vch.de This methodology transforms a simple cyclopropane derivative into a complex heterocyclic structure through a controlled, strain-releasing anionic cascade.

Gold-Catalyzed Synthetic Routes

Homogeneous gold catalysis has become a powerful tool for orchestrating complex molecular rearrangements and cyclizations, particularly those involving alkynes. The unique ability of gold catalysts to activate π-systems enables tandem reactions that can rapidly build molecular complexity from relatively simple starting materials. nih.gov

Tandem 3,3-Rearrangement and Nazarov Cyclization

A prominent example of gold's catalytic prowess is the tandem beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and Nazarov cyclization of dienyl propargyl esters. nih.govbeilstein-journals.orgmatilda.scienceresearchgate.net This powerful cascade reaction provides efficient access to cyclopentenone-fused heterocycles, which are valuable structural motifs.

The reaction is initiated by the coordination of a cationic gold(I) catalyst to the alkyne moiety of the propargyl ester. This activation facilitates a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, specifically a Meyer-Schuster or Rautenstrauch-type rearrangement, of the propargylic ester. scispace.comcapes.gov.br This step generates a key allene (B1206475) intermediate and transfers the ester group. The gold catalyst then promotes the subsequent 4π-electrocyclic ring closure of the resulting pentadienyl cation system, a process known as the Nazarov cyclization. This electrocyclization forms a five-membered ring, and subsequent proton loss yields the final cyclopentenone product. This tandem sequence efficiently converts acyclic or macrocyclic precursors into complex bicyclic systems in a single pot. nih.govresearchgate.net

| Substrate | Gold Catalyst Precursor | Silver Salt Co-catalyst | Product | Yield (%) |

|---|---|---|---|---|

| (E)-(1-(but-2-yn-1-yl)-1,2,3,6-tetrahydropyridin-2-yl)methyl acetate | JohnPhosAuCl | AgSbF₆ | (E)-5-methyl-2,3,7,7a-tetrahydro-1H-cyclopenta[b]pyridin-6(5H)-one | 95 |

| (E)-(1-(but-2-yn-1-yl)-1,2,5,6-tetrahydropyridin-2-yl)methyl acetate | IPrAuCl | AgSbF₆ | (E)-5-methyl-2,3,8,8a-tetrahydro-1H-cyclopenta[c]pyridin-7(6H)-one | 88 |

| (E)-(1-(pent-2-yn-1-yl)-1,2,3,6-tetrahydropyridin-2-yl)methyl acetate | JohnPhosAuCl | AgOTf | (E)-5-ethyl-2,3,7,7a-tetrahydro-1H-cyclopenta[b]pyridin-6(5H)-one | 91 |

Intermolecular Reactions of Gold(I) Carbenes with Furans

Gold(I) carbenes are highly reactive intermediates that can be generated from a variety of precursors, including propargyl carboxylates, 1,6-enynes, and 7-substituted 1,3,5-cycloheptatrienes. rsc.org Their intermolecular reactions with furans represent a significant synthetic strategy. The mechanism is initiated by the electrophilic addition of the gold(I) carbene to the furan (B31954) ring, which is followed by a ring-opening event. rsc.org This pathway leads to the formation of diverse products such as functionalized cyclopentenones or cyclopentadienyl (B1206354) carboxylates. rsc.org

The specific outcome of the reaction can be influenced by the structure of the reactants and the method of carbene generation. For instance, aryl gold(I) carbenes generated from enyne cyclizations or through the retro-Buchner reaction of 7-substituted 1,3,5-cycloheptatrienes also react with furans to yield polycyclic compounds. rsc.org Research has shown that even 2,5-disubstituted furans react preferentially at the C-2 position in the presence of a gold(I) catalyst. rsc.org This reactivity underscores the utility of gold(I) carbenes in transforming simple furans into more complex molecular architectures. While direct reactions involving this compound are not detailed, analogs containing the core reactive functionalities can participate in such gold-catalyzed transformations. A related gold(I)-catalyzed cascade reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles serves as an efficient method to produce highly substituted furans through a ring-expansion mechanism. organic-chemistry.org

Gold-Catalyzed Tandem Annulations to Dioxins and Indoles

Gold-catalyzed tandem reactions provide a powerful method for the rapid construction of complex heterocyclic systems, including those involving indoles. nih.gov A notable example is the tandem 1,2-indole migration/cyclopropanation reaction of 3-propargylindoles with olefins. nih.gov In this process, a cationic gold(I) catalyst facilitates a 1,2-indole migration, generating a highly reactive α,β-unsaturated gold-carbene intermediate. nih.gov This intermediate can then be trapped by an olefin in an intermolecular cyclopropanation step, yielding indole-substituted vinylcyclopropanes. nih.gov

The diastereoselectivity of this cyclopropanation can be significantly influenced by the reaction conditions, particularly the choice of ligand on the gold catalyst and the presence of silver salts, which can reverse the selectivity. nih.gov This methodology allows for the synthesis of various polycyclic indole (B1671886) derivatives when the reaction is performed in an intramolecular fashion with 2-alkenyl-functionalized substrates. nih.gov While the literature extensively covers tandem annulations involving indoles, specific gold-catalyzed tandem annulations of this compound or its close analogs to form dioxins are less commonly reported in the reviewed sources. However, the principles of gold-catalyzed cyclization and annulation are broadly applicable, such as in the double gold-catalyzed annulation of indoles with enynones to form medicinally relevant tricyclic indole structures. dntb.gov.ua

Other Advanced Synthetic Strategies

Preparation of Key Cyclopropyl Intermediates (e.g., Cyclopropylacetylene)

Cyclopropylacetylene is a critical intermediate for the synthesis of various complex molecules, including pharmaceutical agents. google.comgoogle.com Several advanced methodologies have been developed for its preparation, offering improvements in yield, scalability, and safety over older methods that often resulted in low yields (20-25%). orgsyn.orgwikipedia.org

One prominent industrial-scale process starts from cyclopropane carboxaldehyde. google.comwipo.int This method involves a condensation reaction with malonic acid to form 3-cyclopropylacrylic acid, followed by halogenation and subsequent dehydrohalogenation to yield cyclopropylacetylene. google.comwipo.int An alternative route, also starting from cyclopropane carboxaldehyde, proceeds through alkylation to form 1,1,1-trichloro-2-cyclopropyl-ethanol, which undergoes two elimination steps to first give 1,1-dichloro-2-cyclopropyl-ethene and then the final product. google.com

Another effective approach is a one-pot synthesis starting from the commercially available 5-chloro-1-pentyne. orgsyn.orgwikipedia.org In this procedure, treatment with a strong base like n-butyllithium induces metalation followed by an intramolecular cyclization to form the cyclopropylacetylide anion, which is then quenched to give the product. orgsyn.orgwikipedia.org

The table below summarizes and compares these key synthetic routes.

| Starting Material | Key Intermediates/Reagents | Advantages | Reference(s) |

| Cyclopropane Carboxaldehyde | Malonic acid, Pyridine/Morpholine, Halogenating agent, Strong base | High conversion, suitable for large scale, readily available starting materials. | google.com, wipo.int |

| Cyclopropane Carboxaldehyde | Trichloroacetic acid, Zinc | High yield, stable and easily purified intermediate (1,1-dichloro-2-cyclopropyl-ethene). | google.com |

| 5-Chloro-1-pentyne | n-Butyllithium or n-Hexyllithium | Convenient one-pot procedure from a commercial starting material. | orgsyn.org, wikipedia.org |

| Cyclopropyl Methyl Ketone | Phosphorus pentachloride (PCl₅), Potassium tert-butoxide | Historical method. | orgsyn.org, wikipedia.org |

Mechanistic Investigations and Reaction Pathways of 1 Cyclopropylprop 2 En 1 One and Its Derivatives

Exploration of Cyclization Mechanisms

The reactivity of the cyclopropane (B1198618) ring in 1-cyclopropylprop-2-en-1-one and its derivatives is profoundly influenced by the presence of the adjacent enone functionality. This activation facilitates ring-opening and subsequent cyclization cascades under various conditions.

Anionic Cascade Cyclization Pathways

While specific studies on the anionic cascade cyclization of this compound are not extensively documented, the behavior of analogous vinyl cyclopropane systems provides significant insight into potential reaction pathways. One such pathway involves a single electron transfer (SET) to the enone system, initiating a cascade. This process can lead to the formation of a radical-anion intermediate. The subsequent ring-opening of the cyclopropane and ring-closing can result in the formation of larger ring systems, such as cyclopentanes. nih.gov

Mechanistic studies on related systems have provided evidence for a radical pathway for this type of ring expansion, which is initiated by an alkoxide or enolate. nih.gov This suggests that under basic conditions, this compound could undergo a similar transformation. The key steps in this proposed cascade are outlined below:

| Step | Description | Intermediate |

| 1 | Single Electron Transfer (SET) to the enone system. | Radical-anion |

| 2 | Ring opening of the cyclopropane moiety. | Distonic radical anion |

| 3 | Intramolecular cyclization. | Cyclopentane (B165970) radical anion |

| 4 | Electron transfer and protonation. | Final cyclopentane product |

This type of reaction highlights the potential for complex molecular rearrangements originating from the strained three-membered ring.

Oxoanionic Opening of the Cyclopropane Moiety

The term "oxoanionic opening" in the context of this compound would refer to a nucleophilic attack by an oxygen-centered anion, leading to the cleavage of the cyclopropane ring. While direct evidence for this specific mechanism with this compound is limited, the principles of nucleophilic ring-opening of activated cyclopropanes are well-established. The presence of the electron-withdrawing ketone group makes the cyclopropane susceptible to attack by nucleophiles.

In a related context, the opening of cyclopropane rings can be initiated by the formation of an enolate. The resulting electron density can facilitate the cleavage of the strained C-C bond. For vinyl cyclopropyl (B3062369) ketones, this can lead to the formation of various cyclic and acyclic products depending on the reaction conditions and the nature of the nucleophile.

Catalytic Reaction Mechanisms

Gold(I) catalysts have emerged as powerful tools for the activation of strained rings and unsaturated systems, enabling a diverse range of transformations.

Protonation and Ionization in Enynyl Alcohol Transformations

In the transformation of enynyl alcohols, which are structurally related to derivatives of this compound, protonation and subsequent ionization are critical initial steps for many reactions. The process typically begins with the protonation of the hydroxyl group by an acid catalyst. This converts the hydroxyl group, which is a poor leaving group, into a much better leaving group: water.

Hydropalladation/Cyclization/β-Hydride Elimination in Enyne Bicycloisomerization

The bicycloisomerization of enynes, a process applicable to derivatives of this compound, can proceed through a catalytic cycle involving a palladium catalyst. A key mechanistic sequence in this transformation is hydropalladation, cyclization, and β-hydride elimination.

The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to a hydrogen source, generating a hydridopalladium(II) complex. This complex then undergoes hydropalladation, where the palladium-hydride bond adds across the alkyne or alkene of the enyne substrate. The regioselectivity of this addition is crucial for the outcome of the reaction.

Following hydropalladation, an intramolecular cyclization occurs. The newly formed organopalladium intermediate attacks the remaining unsaturated portion of the molecule, leading to the formation of a new ring and a bicyclic palladium intermediate. The final step in the catalytic cycle is β-hydride elimination. A hydrogen atom from a carbon atom beta to the palladium center is transferred back to the metal, regenerating the hydridopalladium catalyst and releasing the bicyclic organic product.

Radical Reaction Pathways in Related Cyclopropyl Compounds

Intramolecular Competition in Ring-Opening Rearrangements

Cyclopropyl-substituted radicals, such as those derived from this compound, are known to undergo rapid ring-opening rearrangements. This process involves the cleavage of a carbon-carbon bond in the strained cyclopropyl ring to form a more stable, delocalized allyl radical. The stereochemistry of this conversion is a key mechanistic feature, with evidence pointing towards a disrotatory ring-opening process. rsc.org

In substituted cyclopropyl radicals, intramolecular competition can arise, leading to different rearrangement products. For example, the rearrangement of 1,5-dimethyl-6-bicyclo[3.1.0]hexyl radicals provides a clear instance of disrotatory opening to yield 1,3-dimethylcyclohex-2-enyl radicals. rsc.org Conversely, the presence of certain substituents can hinder or prevent rearrangement. The failure of 2,2,3,3-tetramethylcyclopropyl radicals to rearrange under similar conditions highlights the influence of substitution on the reaction pathway, effectively excluding a preference for a conrotatory opening. rsc.org The stability of the potential radical products often dictates the preferred pathway in these competitive scenarios. acs.orgresearchgate.net

Lewis Acid-Catalyzed Transformations

Domino Processes in Cycloaddition Reactions

Lewis acid catalysis enables a variety of domino (or cascade) reactions involving cyclopropyl ketones, which are classified as donor-acceptor cyclopropanes. These processes allow for the rapid construction of complex molecular architectures from simple starting materials. A common strategy involves the activation of the cyclopropyl ketone by a Lewis acid, which facilitates the ring-opening of the cyclopropane ring.

This ring-opening generates a zwitterionic intermediate, which can then participate in cycloaddition reactions with various partners. For example, a Lewis acid-catalyzed [3+2] cycloaddition between an aryl cyclopropyl ketone and an olefin can produce highly substituted cyclopentane ring systems. acs.org This reaction is initiated by a one-electron reduction of the ketone, often facilitated by a photocatalytic system in conjunction with the Lewis acid. acs.org

Furthermore, these domino processes can be extended to include different reaction partners and cascade sequences. For instance, the reaction of donor-acceptor cyclopropanes with vinyl azides, catalyzed by a Lewis acid, can yield diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org These products can then undergo further transformations, such as thermal ring expansion to form tetrahydropyridines, demonstrating the power of domino reactions to build diverse heterocyclic scaffolds. acs.orgresearchgate.net

Ytterbium(III) Triflate-Catalyzed Amination Mechanisms

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly effective and water-tolerant Lewis acid catalyst for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in promoting the addition of amines to α,β-unsaturated systems, a process known as the aza-Michael or conjugate amination reaction, is of significant interest. While direct mechanistic studies on the amination of this compound are not extensively detailed in the literature, a plausible mechanism can be inferred from studies on analogous α,β-unsaturated ketones and related cyclopropyl systems.

The catalytic cycle is initiated by the coordination of the Lewis acidic ytterbium(III) center to the carbonyl oxygen of the this compound substrate. This coordination enhances the electrophilicity of the β-carbon of the enone system, thereby activating it for nucleophilic attack. The amine nucleophile then adds to this activated β-position in a conjugate fashion. This step is typically the rate-determining step of the reaction. The resulting intermediate is a zwitterionic enolate. Subsequent proton transfer, often facilitated by the solvent or another molecule of the amine, leads to the formation of the β-amino ketone product and regenerates the catalyst, allowing it to enter another catalytic cycle.

The oxophilicity of the lanthanide catalyst plays a crucial role in its catalytic activity. The strong interaction between the ytterbium cation and the carbonyl oxygen effectively lowers the energy of the transition state for the nucleophilic addition. This catalytic approach is valued for its operational simplicity and the often mild reaction conditions required.

Research on the Ytterbium(III) triflate-catalyzed ring-opening amination of structurally related 1-cyclopropylprop-2-yn-1-ols with sulfonamides further underscores the catalyst's efficacy in facilitating amine additions to molecules containing a cyclopropyl ketone moiety. acs.org In these reactions, the catalyst activates the substrate, leading to a regioselective nucleophilic attack.

The general applicability of Ytterbium(III) triflate as a catalyst for Michael additions has been demonstrated with various β-ketoesters and α,β-unsaturated ketones, resulting in quantitative conversions. rug.nl These studies highlight the catalyst's stability and reusability, particularly in aqueous media, which is a significant advantage for environmentally benign chemical processes. organic-chemistry.org

A representative dataset for the Ytterbium(III) triflate-catalyzed conjugate addition of various amines to an α,β-unsaturated ketone is presented below to illustrate the typical scope and efficiency of this transformation.

Table 1: Ytterbium(III) Triflate-Catalyzed Aza-Michael Addition

| Entry | Amine Nucleophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Dichloromethane (B109758) | 10 | 12 | 85 |

| 2 | Benzylamine | Toluene | 10 | 18 | 78 |

| 3 | Morpholine | Acetonitrile | 5 | 8 | 92 |

| 4 | Pyrrolidine | Tetrahydrofuran (B95107) | 5 | 6 | 95 |

| 5 | p-Toluidine | Dichloromethane | 10 | 15 | 82 |

The proposed catalytic cycle for the Ytterbium(III) triflate-catalyzed amination of this compound is depicted as follows:

Activation: The Lewis acidic Yb(OTf)₃ catalyst coordinates to the carbonyl oxygen of this compound.

Nucleophilic Attack: The amine attacks the electron-deficient β-carbon of the activated enone.

Protonation: The resulting enolate intermediate is protonated to yield the final β-amino ketone product.

Catalyst Regeneration: The catalyst is released and can participate in a new catalytic cycle.

This mechanistic pathway is consistent with the well-established role of lanthanide triflates in Lewis acid catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 1-cyclopropylprop-2-en-1-one. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The vinyl group, being part of a conjugated system, gives rise to signals in the downfield region of the spectrum, typically between 5.8 and 7.0 ppm. These signals appear as a complex multiplet system due to geminal and vicinal coupling. The proton on the α-carbon (adjacent to the carbonyl) is expected to resonate as a doublet of doublets, coupled to the two protons on the β-carbon.

The methine proton on the cyclopropyl (B3062369) ring, being adjacent to the electron-withdrawing carbonyl group, is deshielded and appears further downfield than typical cyclopropyl protons, likely in the range of 2.0-2.5 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the upfield region, generally between 0.8 and 1.2 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Vinyl H (β-cis) | ~6.4 | dd | J_vic ≈ 10, J_gem ≈ 2 |

| Vinyl H (β-trans) | ~6.2 | dd | J_vic ≈ 17, J_gem ≈ 2 |

| Vinyl H (α) | ~5.9 | dd | J_vic ≈ 17, J_vic ≈ 10 |

| Cyclopropyl H (methine) | ~2.2 | m | - |

| Cyclopropyl H (methylene) | ~0.8 - 1.2 | m | - |

Note: Values are predictions based on typical ranges for similar structures. dd = doublet of doublets, m = multiplet.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon is the most deshielded, appearing significantly downfield, typically around 199 ppm. The β-carbon of the vinyl group resonates further downfield than the α-carbon due to the electron-donating effect of conjugation. The cyclopropyl carbons appear in the upfield region, with the methine carbon (attached to the carbonyl group) being more deshielded than the methylene carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~199 |

| Vinyl (β-C) | ~132 |

| Vinyl (α-C) | ~129 |

| Cyclopropyl (methine C) | ~18 |

| Cyclopropyl (methylene C) | ~11 |

Rotation around the single bond connecting the carbonyl group and the cyclopropyl ring leads to the existence of different rotational isomers, or conformers. For α,β-unsaturated ketones, the two primary planar conformers are termed s-cis and s-trans, referring to the orientation of the double bond relative to the carbonyl bond.

In the case of this compound, steric hindrance between the vinyl group and the cyclopropyl ring influences which conformation is more stable. Computational and NMR studies on analogous compounds, such as cyclopropyl methyl ketone, have shown a preference for the s-cis conformation, where the cyclopropyl group and the vinyl group are on opposite sides of the C-C single bond. uwlax.edu This arrangement minimizes steric strain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe these conformational preferences by measuring through-space interactions between protons, confirming the dominant isomer in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

The most prominent peak is due to the C=O (carbonyl) stretching vibration. Because the carbonyl group is conjugated with the C=C double bond, its absorption frequency is lowered compared to a simple saturated ketone and typically appears in the range of 1675-1695 cm⁻¹. The C=C stretching vibration of the alkene appears as a medium-intensity band around 1620-1640 cm⁻¹. researchgate.net Other characteristic absorptions include the C-H stretching of the vinyl group (above 3000 cm⁻¹) and the C-H stretching of the cyclopropyl and methyl groups (below 3000 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | Stretch | 1675 - 1695 | Strong |

| C=C (alkene) | Stretch | 1620 - 1640 | Medium |

| =C-H (vinyl) | Stretch | 3010 - 3090 | Medium |

| C-H (cyclopropyl) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₆H₈O, corresponding to a molecular weight of approximately 96.13 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) is formed, which can then undergo fragmentation. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orgchemguide.co.ukmiamioh.edu For this compound, two main α-cleavage pathways are expected:

Loss of the cyclopropyl radical (•C₃H₅), resulting in a vinyl acylium ion ([CH₂=CHCO]⁺) with an m/z of 55.

Loss of the vinyl radical (•C₂H₃), resulting in a cyclopropyl acylium ion ([C₃H₅CO]⁺) with an m/z of 69. This is often a very stable and abundant ion in the spectra of cyclopropyl ketones.

The relative abundance of these fragment ions provides clues about the stability of the resulting radicals and cations.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Ion Structure | Fragmentation Pathway |

| 96 | [C₆H₈O]⁺• | Molecular Ion |

| 69 | [C₃H₅CO]⁺ | α-cleavage (loss of •C₂H₃) |

| 55 | [CH₂CHCO]⁺ | α-cleavage (loss of •C₃H₅) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This method could definitively establish bond lengths, bond angles, and the solid-state conformation (e.g., s-cis vs. s-trans) of this compound.

However, this technique requires the compound to be a stable, well-ordered crystal. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would necessitate specialized low-temperature crystallization techniques. A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported to date.

Theoretical and Computational Studies on 1 Cyclopropylprop 2 En 1 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of organic molecules like 1-cyclopropylprop-2-en-1-one. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying complex reaction mechanisms and energetics.

DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, in reactions such as Michael additions or cycloadditions, DFT can be employed to identify the structures of reactants, intermediates, transition states, and products. This allows for a detailed, step-by-step understanding of the reaction pathway. The theory can predict whether a reaction is likely to proceed through a concerted or a stepwise mechanism. For example, in a hypothetical Diels-Alder reaction, DFT could elucidate the synchronous versus asynchronous nature of the bond formation.

The following is an illustrative data table representing typical energetic data that could be obtained from a DFT study on a reaction of this compound.

Table 1: Calculated Energies for a Hypothetical Reaction Pathway| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

Quantum Chemical Calculations

Quantum chemical calculations, including both ab initio and semi-empirical methods, provide a deeper understanding of the electronic properties and non-covalent interactions of this compound.

Quantum chemical calculations can be used to assess the stability of potential carbocation intermediates that may form during reactions of this compound. The cyclopropyl (B3062369) group is known to stabilize an adjacent positive charge through conjugation, a phenomenon that can be quantified through methods like Natural Bond Orbital (NBO) analysis.

Furthermore, the interaction of this compound with catalysts, such as Gold(I) complexes, can be modeled. researchgate.net Gold(I) catalysts are known to activate unsaturated systems. researchgate.net Quantum chemical calculations can elucidate the nature of the gold(I)-alkene or gold(I)-carbonyl coordination, and how this interaction influences the reactivity of the molecule, for example, by lowering the activation barriers of subsequent transformations. researchgate.net

Below is a hypothetical data table illustrating the results of a conformational analysis.

Table 2: Relative Energies of Conformers of this compound| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | 180° | 0.0 |

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT with specialized basis sets, the corresponding chemical shifts can be predicted. ruc.dk These predicted spectra can then be compared with experimental data to confirm the structure of the molecule or to assign specific signals to particular atoms. Machine learning techniques are also being developed to enhance the accuracy of these predictions. nih.govnih.govdoaj.org

The following table provides an example of how predicted NMR chemical shifts might be presented.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Hα (vinyl) | 6.25 | 6.28 |

| Hβ (vinyl) | 5.80 | 5.83 |

| Hγ (cyclopropyl) | 2.10 | 2.12 |

Applications of 1 Cyclopropylprop 2 En 1 One and Its Scaffold in Advanced Organic Synthesis

Synthesis of Carbocyclic Ring Systems

The cyclopropyl (B3062369) vinyl ketone framework is particularly adept at undergoing rearrangement and cycloaddition reactions to form five- and six-membered carbocyclic rings, which are core structures in many natural products and pharmaceutically active compounds.

A primary application of the 1-cyclopropylprop-2-en-1-one scaffold is in the synthesis of substituted cyclopentenones. The principal transformation enabling this is the vinylcyclopropane-cyclopentene rearrangement, a thermally or Lewis acid-catalyzed isomerization. researchgate.netorganicreactions.org In this process, the cleavage of the strained cyclopropane (B1198618) ring is followed by a sigmatropic rearrangement to furnish a five-membered ring.

The mechanism involves the homolytic cleavage of a C-C bond within the cyclopropane ring to form a diradical intermediate. This is followed by cyclization and rearrangement to yield the more stable cyclopentenone structure. researchgate.netstrath.ac.uk The reaction conditions can be tuned to control the stereochemical outcome of the final product. unizar.es This rearrangement is a powerful tool for creating densely functionalized cyclopentane (B165970) rings from readily available cyclopropyl precursors. nih.govnih.gov

Another related pathway is the homo-Nazarov cyclization, where the cyclopropyl group acts as a synthetic equivalent of a double bond. researchgate.netepfl.ch Activation of the ketone with a Lewis acid prompts the ring opening of the cyclopropane, generating a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure to form the cyclopentenone. wikipedia.org

Table 1: Cyclopentenone Synthesis via Vinylcyclopropane Rearrangement

| Starting Material | Conditions | Product | Key Feature |

|---|---|---|---|

| This compound | Thermal (High Temp.) or Lewis Acid (e.g., ZnI₂) | Substituted Cyclopentenone | Ring expansion |

The vinyl group in this compound serves as an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com By reacting with a conjugated diene, it can efficiently construct six-membered rings fused to other cyclic systems, leading to the formation of bicyclic and polycyclic compounds. The electron-withdrawing nature of the cyclopropyl ketone group activates the double bond, making it a reactive partner in these transformations.

Furthermore, the alkene and alkyne functionalities inherent in precursors to the this compound scaffold can be utilized in the Pauson-Khand reaction. This [2+2+1] cycloaddition involves an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone fused to another ring. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is a powerful method for assembling complex bicyclic systems in a single step. For instance, an enyne precursor containing a cyclopropane moiety can undergo an intramolecular Pauson-Khand reaction to generate a cyclopropane-fused bicyclic cyclopentenone. nih.gov

Table 2: Bicyclic Synthesis Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Diels-Alder Reaction | This compound + Diene | Thermal or Lewis Acid | Substituted Cyclohexene derivative wikipedia.org |

| Pauson-Khand Reaction | Enyne with cyclopropane moiety + CO | Dicobalt octacarbonyl / Heat | Fused Bicyclic Cyclopentenone wikipedia.org |

Formation of Heterocyclic Structures

The electrophilic nature of the α,β-unsaturated system in this compound makes it a key substrate for conjugate addition reactions with various nucleophiles, paving the way for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.

While direct synthesis of dioxins is less common, the enone functionality can react with catechols (1,2-dihydroxybenzenes) in a Michael addition followed by intramolecular cyclization to form benzodioxane derivatives.

More significantly, the scaffold is used in indole (B1671886) synthesis. One established route is the reaction of an aniline (B41778) derivative with the α,β-unsaturated ketone. The initial step is a Michael-type conjugate addition of the aniline nitrogen to the β-carbon of the enone. The resulting intermediate can then undergo intramolecular cyclization and subsequent aromatization, often under acidic conditions, to form the indole ring system. This approach allows for the introduction of the cyclopropylcarbonyl moiety at the 2- or 3-position of the indole core, depending on the specific reaction pathway and substrates used.

The reaction between α,β-unsaturated ketones and o-phenylenediamine (B120857) (OPDA) is a well-established and efficient method for synthesizing 1,5-benzodiazepine derivatives. nih.govnih.gov In this reaction, this compound can be condensed with OPDA. The mechanism involves two key steps: first, a Michael-type addition of one amino group of OPDA to the enone, followed by the condensation of the second amino group with the ketone carbonyl, leading to cyclization and the formation of the seven-membered diazepine (B8756704) ring. researchgate.net

This condensation is typically promoted by a variety of catalysts, including protic acids, Lewis acids, and solid acid catalysts, under mild reaction conditions. nih.govmdpi.com The use of this compound results in a benzodiazepine (B76468) ring substituted with both a cyclopropyl group and a methyl group.

Table 3: Synthesis of 2-Cyclopropyl-4-methyl-3H-1,5-benzodiazepine

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time |

|---|---|---|---|

| o-Phenylenediamine | This compound | H-MCM-22 / Acetonitrile | 1-3 h nih.gov |

The synthesis of azetidine-fused systems utilizing the this compound scaffold can be approached through cycloaddition reactions. magtech.com.cn A plausible route is the intermolecular [2+2] photocycloaddition of an imine with the alkene of the vinyl ketone (an aza Paternò–Büchi reaction). researchgate.net This reaction, typically initiated by UV light, would lead to the formation of an azetidine (B1206935) ring fused to the cyclopropyl ketone structure.

Alternatively, ketenes, generated in situ from acyl chlorides, can undergo a [2+2] cycloaddition with imines to form a β-lactam (2-azetidinone) ring. mdpi.com While not a direct use of this compound itself, precursors or derivatives containing the cyclopropyl moiety could be incorporated into the imine or ketene (B1206846) component to build azetidine-fused structures. These four-membered nitrogen-containing heterocycles are valuable scaffolds in medicinal chemistry. nih.gov

Precursors to Biologically Relevant Scaffolds

The cyclopropyl ketone moiety is a key structural element that can be strategically employed to construct more complex molecular architectures with significant biological activity.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products that serve as precursors to flavonoids and exhibit a wide range of biological activities. bohrium.com The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation of an aryl methyl ketone with an aromatic aldehyde. nih.govjetir.org

While this compound is itself a type of α,β-unsaturated ketone, its primary role in this context is as a target structure derived from chalcones, rather than a starting material for other chalcones. For instance, chalcone-based cyclopropyl ketones can be synthesized through a tandem reaction involving a Cloke-Wilson type rearrangement. researchgate.net The stereoselectivity of these transformations is a critical aspect, often controlled by the specific reagents and reaction conditions employed. The synthesis of cyclopropyl ketones from enynes using palladium catalysis, for example, can proceed with high stereospecificity. organic-chemistry.org The resulting cyclopropyl ketones, which share the core scaffold of this compound, are valuable intermediates for further synthetic manipulations.

The cyclopropane ring is a valuable motif in medicinal chemistry, often incorporated into drug candidates to enhance potency or improve metabolic stability. nih.gov Several licensed non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy contain a cyclopropyl group. nih.gov This group can efficiently occupy hydrophobic pockets in the binding site of the reverse transcriptase enzyme. nih.gov

Specifically, cyclopropyl acetylene (B1199291) is a key and expensive intermediate in the synthesis of the HIV reverse transcriptase inhibitor, Efavirenz. seu.edu Research has focused on developing efficient synthetic pathways to this crucial fragment. seu.edu While a direct synthetic route starting from this compound to specific HIV inhibitors is not prominently documented, the core cyclopropyl ketone structure is fundamental. For instance, novel cyclopropyl-indole derivatives have been designed and synthesized as potent HIV NNRTIs. nih.gov Furthermore, various ketone intermediates are crucial in the synthesis of other anti-HIV drugs like Lenacapavir, highlighting the general importance of ketone-containing scaffolds in this area of pharmaceutical development. nih.govchemrxiv.org

Functional Group Transformations and Derivatization

The reactivity of the vinyl cyclopropyl ketone scaffold allows for diverse functional group transformations, primarily through reactions that involve the ring-opening of the strained cyclopropane.

The transformation of cyclopropyl carbonyl compounds into other functional groups is a powerful synthetic strategy. A notable example is the conversion of 1-cyclopropyl-2-propyn-1-ols into conjugated enynes. This reaction can be catalyzed by trifluoromethanesulfonic acid (TfOH), demonstrating a metal-free approach to cleaving the cyclopropane ring. researchgate.net This rearrangement provides a pathway to synthetically useful enyne structures, which are themselves versatile intermediates in organic synthesis. organic-chemistry.org While this specific documented reaction starts from the corresponding propargyl alcohol, such alcohols are readily accessible from the parent ketone, this compound, via reduction.

| Starting Material | Catalyst | Product | Reference |

| 1-Cyclopropyl-2-propyn-1-ols | TfOH | Conjugated Enynes | researchgate.net |

Vinyl cyclopropanes are known to undergo a variety of ring-opening reactions, leveraging the strain of the three-membered ring. researchgate.netdigitellinc.comscispace.comwikipedia.org These reactions can be initiated by transition metals, Lewis acids, or Brønsted acids, leading to the formation of diverse molecular structures. digitellinc.comnih.gov For example, the reaction of vinyl cyclopropanes with nucleophiles can lead to the formation of cyclopentanes. researchgate.net

The formation of α-methylene ketones from aryl methyl ketones can be achieved through the creation of a Mannich base followed by elimination. nih.gov The related vinyl cyclopropyl ketone scaffold can undergo rearrangement cascades initiated by single electron transfer, which involves the opening of the cyclopropane ring to form a new enone. nih.gov The Robinson annulation, a classic reaction in organic synthesis, utilizes methyl vinyl ketone (a related α,β-unsaturated ketone) to construct six-membered rings through a sequence of Michael addition and aldol (B89426) condensation, demonstrating the utility of this class of compounds in forming new carbon-carbon bonds adjacent to the carbonyl group. fiveable.mestudy.comorgsyn.org

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity

The quest for highly selective and efficient methods for the synthesis of cyclopropyl (B3062369) ketones, including 1-cyclopropylprop-2-en-1-one, is driving the development of innovative catalytic systems. A significant focus is on transition metal catalysis, with rhodium complexes being particularly prominent. Rhodium(II)-catalyzed cyclopropanation reactions are a cornerstone in this area, and ongoing research aims to design new rhodium catalysts with tailored ligands to achieve superior control over stereoselectivity. acs.orgnih.gov For instance, the use of chiral dirhodium(II) complexes has shown promise in enantioselective cyclopropenation. nih.gov

Beyond rhodium, other transition metals are being explored for their catalytic prowess in cyclopropanation and related transformations. For example, palladium-catalyzed oxidation of enynes offers a stereospecific route to cyclopropyl ketones. organic-chemistry.org Furthermore, cobalt-catalyzed asymmetric cyclopropanation with nonstabilized carbenes is emerging as a powerful tool. dicp.ac.cn The development of heterobimetallic catalytic systems, such as a La−Li₃−(biphenyldiolate)₃ + NaI complex, has been shown to promote the asymmetric cyclopropanation of enones with high enantioselectivity. acs.org Future research will likely focus on discovering novel, non-precious metal catalysts and optimizing reaction conditions to enhance both yield and selectivity in the synthesis of this compound and its analogues.

| Catalyst System | Substrate | Key Features |

| Rhodium(II) complexes | Alkenes and diazo compounds | Well-established for cyclopropanation, with ongoing ligand design for improved stereoselectivity. acs.orgnih.govnih.gov |

| Palladium complexes | Enynes | Stereospecific conversion to cyclopropyl ketones via oxidation. organic-chemistry.org |

| Cobalt complexes | Alkenes and gem-dichloroalkanes | Asymmetric cyclopropanation with nonstabilized carbenes. dicp.ac.cn |

| La−Li₃−(biphenyldiolate)₃ + NaI | Enones and dimethyloxosulfonium methylide | Catalytic asymmetric Corey-Chaykovsky cyclopropanation with high enantioselectivity. acs.org |

Green Chemistry Approaches in Synthesis (e.g., Aqueous Media and Surfactant Catalysis)

In line with the growing emphasis on sustainable chemistry, researchers are actively exploring green chemistry approaches for the synthesis of this compound and other cyclopropyl ketones. A key focus is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives, such as water. chemistryviews.org

Performing organic reactions in aqueous media presents several challenges, including the poor solubility of many organic substrates. To overcome this, the use of micellar catalysis has gained traction. acsgcipr.org In this approach, a surfactant is added to the aqueous reaction mixture to form micelles, which act as nanoreactors, encapsulating the organic reactants and facilitating the reaction. nih.gov This technique has been successfully applied to a variety of organic transformations and holds promise for the synthesis of cyclopropyl ketones.

Other green chemistry strategies being explored include the use of visible-light-induced reactions, which can often be carried out under milder conditions than traditional thermal reactions. chemistryviews.org The development of solvent-free reaction conditions, such as mechanochemical synthesis, is another promising avenue for reducing the environmental impact of chemical synthesis. nih.gov The overarching goal is to develop synthetic routes to this compound that are not only efficient and selective but also safe and environmentally responsible.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Aqueous Media | Using water as the reaction solvent to reduce reliance on volatile organic compounds. chemistryviews.org | Development of water-tolerant catalytic systems for cyclopropanation. |

| Micellar Catalysis | Employing surfactants to facilitate reactions in water by forming micelles that solubilize organic reactants. acsgcipr.orgnih.gov | Application to the synthesis of cyclopropyl ketones from water-insoluble precursors. |

| Visible-Light-Induced Reactions | Utilizing visible light as an energy source to drive chemical transformations, often under mild conditions. chemistryviews.org | Photocatalytic cyclopropanation or other synthetic steps. |

| Mechanochemistry | Performing reactions in the solid state by grinding or milling, eliminating the need for bulk solvents. nih.gov | Solvent-free synthesis of precursors or the final product. |

Exploration of New Reactivity Modes and Cascade Reactions

The unique structural and electronic properties of the cyclopropyl group in this compound give rise to a rich and diverse reactivity profile that is ripe for exploration. Current research is moving beyond simple transformations to uncover new reactivity modes and design elegant cascade reactions.

One area of intense investigation is the ring-opening of cyclopropyl ketones. This can be triggered by various reagents and catalysts, leading to the formation of linear or cyclic products. escholarship.orgresearchgate.net For example, nickel-catalyzed dimerization of cyclopropyl ketones and crossed reactions with enones have been developed as a route to five-membered rings. acs.orglookchem.com Lewis acid-catalyzed cascade reactions of cyclopropyl ketones with 2-aminothiophenol (B119425) have been shown to produce complex heterocyclic structures. researchgate.net

Tandem reactions, where multiple bond-forming events occur in a single pot, are a particularly attractive strategy for increasing molecular complexity in a step-economical fashion. Researchers are designing tandem sequences that incorporate the cyclopropyl ketone moiety as a key reactive partner. For instance, tandem fragmentation-cyclization reactions of α-cyclopropyl ketones can be used to construct bicyclic structures. researchgate.net Cascade reactions involving a Michael addition followed by cyclization are also being explored. nih.govfrontiersin.org The development of novel cascade reactions involving this compound will undoubtedly lead to the efficient synthesis of a wide range of complex and valuable molecules.

Advanced Mechanistic Studies Employing In Situ Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. To this end, researchers are increasingly employing advanced in situ analytical techniques to probe the intimate details of reactions involving cyclopropyl ketones.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. mt.comxjtu.edu.cnnih.govnih.gov By tracking the changes in the vibrational spectra of the reaction mixture, it is possible to identify reaction intermediates, determine reaction kinetics, and gain insights into the reaction pathway. This technique is particularly well-suited for studying catalytic reactions, where the concentrations of intermediates may be low.

In addition to spectroscopic methods, computational studies, particularly density functional theory (DFT) calculations, are playing an increasingly important role in elucidating reaction mechanisms. acs.orgnih.govnih.govacs.orgmdpi.com DFT calculations can be used to model the structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. This information can be used to rationalize experimental observations, such as stereoselectivity, and to predict the outcome of new reactions. The combination of in situ spectroscopic techniques and computational modeling provides a powerful synergistic approach for unraveling the complex mechanisms of reactions involving this compound.

Q & A

Q. What are the established synthetic routes for 1-cyclopropylprop-2-en-1-one, and how can yield optimization be achieved?

The primary synthesis involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of enones. Key parameters include temperature control (typically 0–25°C) and reaction time (6–24 hours), as side reactions like ring-opening or isomerization may occur at elevated temperatures . Yield optimization requires monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., cyclopropanating agents like trimethylsulfoxonium iodide). Purity is enhanced via column chromatography with silica gel and hexane/ethyl acetate eluents.

Q. How should researchers characterize the purity and structural identity of this compound?

Essential characterization methods include:

- NMR Spectroscopy : NMR to confirm the cyclopropyl proton environment (δ 0.8–1.2 ppm) and α,β-unsaturated ketone protons (δ 5.8–6.5 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm for the carbonyl group.

- Mass Spectrometry : Molecular ion peak at m/z 112.1 (CHO) with fragmentation patterns matching cyclopropane cleavage .

- Elemental Analysis : Confirm C (73.4%), H (8.2%), and O (18.4%) composition.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity and activation barriers. Analyze HOMO-LUMO gaps to identify electron-rich dienes and electron-deficient dienophiles. Compare computational results with experimental kinetics (e.g., rate constants at varying temperatures) to validate models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from impurities or assay variability. Strategies include:

- Reproducibility Checks : Re-synthesize compounds using peer-reviewed protocols and validate purity via HPLC.

- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to establish EC values.

- Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as cyclopropane rings may adopt strained conformations affecting bioactivity .

Q. What experimental designs are recommended for studying the photostability of this compound?

Expose the compound to UV-Vis light (λ = 254–365 nm) in a quartz reactor under inert atmosphere. Monitor degradation via:

- Kinetic Analysis : Sample aliquots at intervals (0, 1, 3, 6, 12 hours) for HPLC quantification.

- Radical Trapping : Add inhibitors like TEMPO to assess free-radical-mediated pathways.

- Quantum Yield Calculation : Use actinometry to correlate photon absorption with reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.